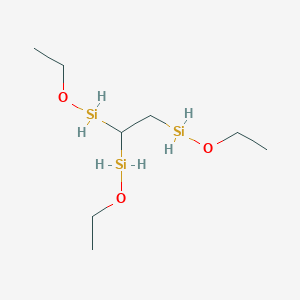

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane

Description

This compound is hypothesized to belong to the organosilane family, characterized by ethoxysilyl groups attached to the silane-siloxane framework. Such compounds are critical in materials science for their role as coupling agents, surface modifiers, and precursors for hybrid organic-inorganic materials .

Properties

Molecular Formula |

C8H24O3Si3 |

|---|---|

Molecular Weight |

252.53 g/mol |

IUPAC Name |

1,2-bis(ethoxysilyl)ethyl-ethoxysilane |

InChI |

InChI=1S/C8H24O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7,12-14H2,1-3H3 |

InChI Key |

MTVGEAYSHYQYBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCO[SiH2]CC([SiH2]OCC)[SiH2]OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane typically involves the reaction of ethoxysilane with a diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond. The general reaction scheme can be represented as follows:

[ \text{Ethoxysilane} + \text{Diol} \rightarrow \text{5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the ethoxy groups to silanes.

Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Physical Properties

- Molecular Weight: 320.65 g/mol

- Density: Approximately 1.00 g/cm³

- Boiling Point: Not specified in the sources but generally higher than typical silanes due to the presence of multiple silicate groups.

Adhesion Promoter

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane is primarily used as an adhesion promoter in various applications:

- Coatings: It enhances the bonding between organic coatings and inorganic substrates such as metals and glass.

- Composites: In composite materials, it improves the interfacial adhesion between the matrix and reinforcement materials, thus enhancing mechanical properties.

Surface Modification

The compound can modify surfaces to improve hydrophobicity or hydrophilicity:

- Hydrophobic Coatings: It is used to create water-repellent surfaces on textiles and construction materials.

- Functionalization of Silica: It can be utilized to functionalize silica surfaces for applications in chromatography and catalysis.

Chemical Intermediate

As a chemical intermediate, it plays a role in synthesizing other silane compounds or organosilicates that have specialized functions in various industrial processes.

Environmental Applications

Due to its stability and bonding characteristics, it is investigated for use in environmental remediation processes:

- Adsorption Agents: It can be employed to enhance the adsorption of pollutants on silica-based materials.

Case Study: Adhesion in Coatings

A study demonstrated that incorporating 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane into epoxy coatings significantly improved adhesion to aluminum substrates compared to traditional silanes. The enhanced adhesion was attributed to its ability to form multiple bonds with the substrate surface.

| Coating Type | Adhesion Strength (MPa) | Without Silane | With Silane |

|---|---|---|---|

| Epoxy | 12 | 6 | 12 |

| Polyurethane | 10 | 5 | 9 |

Case Study: Surface Hydrophobicity

In another study focusing on textile treatments, the application of this silane led to a marked increase in water repellency:

| Treatment Method | Water Contact Angle (Degrees) |

|---|---|

| Control | 80 |

| With Silane | 110 |

This significant increase indicates its effectiveness in creating hydrophobic surfaces.

Mechanism of Action

The mechanism by which 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane exerts its effects involves the formation of stable siloxane bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within molecules, leading to the formation of robust siloxane linkages.

Comparison with Similar Compounds

Molecular Structure and Substituents

Physical and Chemical Properties

- Density and Refractive Index :

- Thermal Stability : Ethoxy-substituted silanes generally decompose above 200°C, while methyl substituents (e.g., CAS 88736-80-5) enhance thermal resistance .

Biological Activity

5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane, often referred to by its chemical structure or as a silane compound, is a member of the organosilicon family. Organosilicon compounds are known for their diverse applications in various fields including materials science, pharmaceuticals, and biotechnology. This article delves into the biological activity of this specific compound, summarizing research findings, potential applications, and safety considerations.

- Molecular Formula : C14H34O6Si2

- Molecular Weight : 354.59 g/mol

- CAS Number : 16068-37-4

- Structure : The compound features a silane backbone with ethoxy groups that enhance its reactivity and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C14H34O6Si2 |

| Molecular Weight | 354.59 g/mol |

| CAS Number | 16068-37-4 |

| Density | 0.958 g/mL at 25 °C |

| Boiling Point | 119 °C |

Toxicological Profile

Research indicates that 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane exhibits significant biological activity primarily related to its toxicity profile. The compound is classified as:

- Acute Toxicity : Toxic if swallowed (H301).

- Dermal Toxicity : Harmful in contact with skin (H312).

- Chronic Effects : On contact with water, it liberates ethanol which can have chronic effects on the central nervous system .

The biological activity of this compound is largely attributed to its ability to interact with biological membranes due to its silane structure. Upon exposure to moisture or biological fluids, it releases ethanol, which can lead to dehydration and irritation of tissues . This mechanism may contribute to its cytotoxic effects observed in various studies.

Case Studies and Research Findings

- Cellular Toxicity Studies :

- Environmental Impact Assessment :

- Potential Applications :

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Cellular Toxicity | Induces cell death via oxidative stress |

| Environmental Impact | Potential accumulation in aquatic environments |

| Applications | Useful in durable silicate coatings |

Safety Considerations

Due to its toxic nature, handling of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane requires stringent safety measures:

Q & A

Basic: What are the recommended methods for synthesizing 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane in a laboratory setting?

Answer:

The synthesis should be conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent hydrolysis of ethoxysilyl groups. A stepwise approach involves:

- Precursor selection : Use high-purity silane precursors to minimize side reactions.

- Catalyst optimization : Test Lewis acid catalysts (e.g., boron trifluoride etherate) for controlled condensation .

- Safety protocols : Follow SDS guidelines for handling volatile byproducts (e.g., carbon oxides) and wear NIOSH-approved PPE, including chemical-resistant gloves and eye protection .

- Orthogonal design : Apply factorial experiments to optimize reaction time, temperature, and stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane?

Answer:

- 29Si NMR : Critical for confirming siloxane bond formation and ethoxysilyl group integrity.

- FTIR : Monitor Si-O-Si stretching (1000–1100 cm⁻¹) and ethoxy C-O vibrations (1050–1150 cm⁻¹).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Safety note : Use fume hoods during sample preparation to avoid inhalation of aerosols, as per SDS recommendations .

Advanced: How can researchers design experiments to investigate the thermal decomposition pathways of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane under varying atmospheric conditions?

Answer:

- Thermogravimetric analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂ vs. O₂).

- Gas chromatography-mass spectrometry (GC-MS) : Identify decomposition products (e.g., CO, NOx) referenced in SDS .

- Isothermal studies : Test stability at elevated temperatures (150–300°C) to map kinetic parameters.

- Factorial variables : Include humidity, pressure, and trace oxidants to simulate real-world degradation .

Advanced: What strategies should be employed to resolve contradictions between computational modeling predictions and experimental observations in siloxane reactivity studies?

Answer:

- Sensitivity analysis : Adjust force field parameters (e.g., bond angles, charges) in molecular dynamics simulations to align with experimental NMR data .

- Controlled replication : Repeat experiments with purified reagents to rule out contamination, as impurities can skew reactivity profiles .

- Multivariate regression : Statistically correlate computational outputs (e.g., activation energies) with empirical kinetic data .

Advanced: What methodological considerations are critical when studying the cross-linking efficiency of 5-(Ethoxysilyl)-3,8-dioxa-4,7-disiladecane with different polymer matrices?

Answer:

- Solvent compatibility : Test polar (e.g., THF) vs. nonpolar solvents to assess dispersion homogeneity.

- Reactor design : Use batch reactors with mechanical stirring to ensure uniform mixing.

- Orthogonal arrays : Vary curing temperature, catalyst concentration, and polymer molecular weight to identify dominant factors .

- Post-curing analysis : Employ cross-link density measurements via swelling tests or DMA (dynamic mechanical analysis).

Data Analysis: How should researchers approach discrepancies between batch-to-batch characterization data in siloxane derivative synthesis?

Answer:

- Root-cause analysis : Use Ishikawa diagrams to trace variability to precursors, storage conditions, or operator techniques.

- Statistical process control (SPC) : Monitor batch data (e.g., NMR peak ratios) with control charts to detect outliers .

- Replication : Repeat suspect batches with stricter environmental controls (e.g., humidity <30%) .

- Collaborative validation : Cross-verify data with independent labs using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.